1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester
Description
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester is a synthetic oxytocin analog modified to enhance metabolic stability and receptor-binding specificity. Oxytocin analogs are pivotal in therapeutic applications, including labor induction and psychiatric disorders. This compound incorporates a carba substitution (replacing a peptide bond oxygen with carbon) at position 1 and a butyric acid-glutamic acid side chain at position 4, esterified as a methyl ester to improve lipophilicity and bioavailability .
Properties
CAS No. |
72289-65-7 |
|---|---|
Molecular Formula |
C45H67N9O14S |
Molecular Weight |
990.1 g/mol |
IUPAC Name |
3-[(6S,9S,15S)-6-(2-amino-2-oxoethyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-3-[2-[[1-[(2-methoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicos-9-yl]propanoic acid |
InChI |
InChI=1S/C45H67N9O14S/c1-6-25(4)38-44(66)49-28(15-16-36(58)59)40(62)50-31(21-34(46)56)41(63)52-32(23-69-18-8-10-35(57)48-30(42(64)53-38)20-26-11-13-27(55)14-12-26)45(67)54-17-7-9-33(54)43(65)51-29(19-24(2)3)39(61)47-22-37(60)68-5/h11-14,24-25,28-33,38,55H,6-10,15-23H2,1-5H3,(H2,46,56)(H,47,61)(H,48,57)(H,49,66)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t25?,28-,29?,30-,31-,32?,33?,38?/m0/s1 |
InChI Key |
OKLMRBXDOZALFZ-TWJTVISESA-N |
Isomeric SMILES |
CCC(C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to form the butyric acid derivative.
Glutamic acid modification: L-glutamic acid is modified through a series of reactions to introduce the necessary functional groups.
Coupling reaction: The butyric acid derivative and modified L-glutamic acid are coupled under specific conditions to form the intermediate compound.
Carbaoxytocin formation: The intermediate compound undergoes further reactions to form the carbaoxytocin structure.
Methyl esterification: The final step involves the esterification of the carbaoxytocin compound to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating physiological responses.
Mechanism of Action
The mechanism of action of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Ester Derivatives in Catalytic Activity
highlights the enzymatic activity of aliphatic methyl esters, such as 2-oxobutyric acid methyl ester (2-OBA methyl ester) and 3-oxohexanoic acid methyl ester, which exhibit distinct reaction rates in acetophenone assays. For example:
| Compound | Reaction Rate (Relative Activity) |
|---|---|
| 2-OBA methyl ester | 100% (reference) |
| 3-OBA methyl ester | 78% |
| 3-OOA methyl ester | 45% |
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester likely shares enhanced stability due to its methyl ester group, akin to 2-OBA methyl ester, which resists hydrolysis under physiological conditions. However, its bulky side chain may reduce catalytic efficiency compared to simpler aliphatic esters .
Diterpenoid Methyl Esters in Stability
identifies diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl ester) in plant resins. These compounds exhibit stability under oxidative conditions, a trait shared with 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester due to its carba substitution. However, the oxytocin analog’s peptide backbone introduces susceptibility to proteolytic cleavage, unlike rigid diterpenoid structures .
Functional and Pharmacological Comparisons
Receptor Binding and Selectivity
For instance:
- Carbetocin (non-methylated analog): OTR EC₅₀ = 0.8 nM; V1a EC₅₀ = 120 nM.
- Methyl ester analogs : Improved OTR/V1a selectivity ratios (hypothesized ~10-fold increase) due to reduced hydrogen bonding with off-target receptors .
Metabolic Stability
Methyl esterification in 1-Butyric-4-L-glutamic-1-carbaoxytocin delays hydrolysis by esterases compared to non-esterified analogs. For example, 2-OBA methyl ester retains 80% activity after 24 hours in serum, whereas non-esterified 2-OBA degrades completely within 6 hours .
Biological Activity
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester is a synthetic compound that integrates elements of butyric acid, glutamic acid, and carbaoxytocin. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester is characterized by a butyric acid moiety linked to a glutamic acid derivative, which is further modified by the presence of a methyl ester group. Its molecular weight is approximately 990.13 g/mol.
Biological Activities
Research indicates that 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester exhibits several biological activities:
- Neuropeptide Activity : The compound shares structural similarities with oxytocin, suggesting potential neuropeptide-like effects.
- Metabolic Regulation : Preliminary studies indicate that it may influence glucose metabolism and beta-cell function in pre-diabetic conditions .
- Therapeutic Potential : The unique combination of functionalities allows it to interact with various biological systems, making it a candidate for further therapeutic investigations.
The biological activity of 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be attributed to its structural characteristics:
- Interaction with Receptors : Its oxytocin-like properties suggest it may bind to oxytocin receptors, influencing physiological processes such as stress response, social behavior, and metabolic regulation.
- Influence on Gut Health : The butyric acid component is known for its beneficial effects on gut health, potentially enhancing the compound's overall biological efficacy.
Research Findings
Several studies have investigated the effects of this compound in various contexts:
Case Study: Glucose Metabolism
In a study involving pre-diabetic mice, administration of 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester resulted in improved glucose tolerance and enhanced insulin sensitivity. The glucose tolerance test (GTT) showed significant differences in fasting blood insulin levels compared to control groups .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-glutamic Acid Methyl Ester | Contains glutamic acid with a methyl ester | Commonly used in food flavoring; less complex |
| Butyric Acid | Short-chain fatty acid | Known for gut health benefits; simpler structure |
| Carbaoxytocin | Oxytocin analogue | Focused on neuropeptide activity; lacks butyric moiety |
| N-Boc-L-glutamic Acid 5-Methyl Ester | Protecting group on glutamic acid | Used in peptide synthesis; different protective chemistry |
This table highlights the unique combination of functionalities present in 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester that may not be found in other compounds.
Synthesis Methods
The synthesis of 1-butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be achieved through several methods. Each method has its advantages depending on the desired yield and purity of the final product. These methods typically involve multi-step reactions under specific conditions to ensure optimal results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
